molecular formula C12H17B B3052532 2-Bromo-1,4-diisopropylbenzene CAS No. 42196-29-2

2-Bromo-1,4-diisopropylbenzene

Cat. No. B3052532
CAS RN: 42196-29-2
M. Wt: 241.17 g/mol
InChI Key: KSFMKBVDTMONEL-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diisopropylbenzene is a derivative of diisopropylbenzenes (DIPB), which are organic compounds with the formula C6H4(CH(CH3)2)2 . The diisopropylbenzenes exist as three isomers: 1,2-, 1,3-, and 1,4-diisopropylbenzene . All these isomers are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH3)2) substituents .


Synthesis Analysis

Diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene . This reaction is catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions . In this way, triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1,4-diisopropylbenzene is C12H17Br . It has a molar mass of 241.17 g/mol .


Chemical Reactions Analysis

The 1,3- and 1,4- isomers of diisopropylbenzenes are mainly of interest as precursors to the respective dihydroxylbenzene derivatives, which exploits the Hock rearrangements . All three isomers form hydroperoxides, as is implicit in the Hock rearrangement, which are of interest as radical initiators for polymerization .


Physical And Chemical Properties Analysis

The diisopropylbenzenes are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH3)2) substituents .

Scientific Research Applications

Applications in Chemical Synthesis

2-Bromo-1,4-diisopropylbenzene is utilized in various chemical syntheses and reactions. For instance, it is used in the preparation of lithium and potassium amides of aminopyridines. The reaction of Grignard compounds with 2,6-dibromopyridine in the presence of catalytic amounts of nickel bromide and tricyclohexylphosphane leads to monoarylated bromopyridines, which undergo further reactions to yield aminopyridinate complexes (Scott et al., 2004).

In Organic Transformations

This compound is also significant in various organic transformations. It acts as a precursor in the synthesis of different organic compounds. For example, it is involved in the formation of hydrocarbons capable of diyl formation, which are important in the synthesis of unique organic compounds (Wittig, 1980).

Halogenation Processes

2-Bromo-1,4-diisopropylbenzene is used in ring halogenation processes of polyalkylbenzenes, demonstrating its role in the modification of organic molecules (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

Vapors and liquid of diisopropylbenzenes are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . Liquid can cause defatting of skin and dermatitis .

properties

IUPAC Name

2-bromo-1,4-di(propan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFMKBVDTMONEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474757
Record name 2,5-Diisopropyl-1-bromo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-diisopropylbenzene

CAS RN

42196-29-2
Record name 2,5-Diisopropyl-1-bromo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,4-bis(propan-2-yl)benzene
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (75 mL was added to a solution of Intermediate 34 in EtOH (100 mL) at 0° C. After stirring for 10 min, iso-amylnitrite (100 mL) was then added and the mixture was stirred for another 70 min. H3PO2 (70 mL) was added slowly and the mixture was warmed to ambient temperature over 5 hours. After dilution with ethyl acetate and sodium bicarbonate solution, the organic layer was separated, dried and concentrated to give the title compound in a crude form (17 g). Purification of the crude product by Kugelrohr distillation gave the title compound in pure form (13 g, 44% yield over 4 steps from 1,3-di-iso-propyl-benzene) as a colorless oil:
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Synthesis routes and methods II

Procedure details

To a one-liter flask containing 243 parts of p-diisopropylbenzene, 300 parts of carbon tetrachloride and 2.5 parts of iron powder is added dropwise 240 parts of bromine and sufficient carbon tetrachloride to make 180 parts of solution during seven hours at a temperature of -5°C. The solution is decanted from the residual ferric bromide and washed twice with 3N HCl. The carbon tetrachloride is removed under reduced pressure. A solution of 40 parts potassium hydroxide in two hundred parts of ethyl alcohol is added and refluxed 0.5 hr. The solution is poured into water, separated, washed with dilute hydrochloric acid, dilute sodium bisulfite solution and water, and dried. The solvent is removed and the 2-bromo-1,4-diisopropylbenzene distilled, bp 142°C at 25 mm, nD25 1.5292.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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